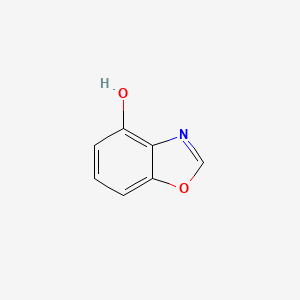

Benzooxazol-4-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-benzoxazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2/c9-5-2-1-3-6-7(5)8-4-10-6/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQPBXGHGXFKJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70547593 | |

| Record name | 1,3-Benzoxazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70547593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89590-22-7 | |

| Record name | 1,3-Benzoxazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70547593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-benzoxazol-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Unveiling the Potential of a Versatile Heterocycle

An In-Depth Technical Guide to Benzooxazol-4-ol: A Core Scaffold for Scientific Innovation

This compound, a key heterocyclic compound, stands as a cornerstone in the fields of medicinal chemistry and materials science. Its unique structure, which marries a benzene ring with an oxazole ring, features a strategically positioned hydroxyl group at the 4-position. This arrangement not only defines its chemical personality but also provides a reactive handle for synthesizing a diverse array of derivatives. As a privileged scaffold, the benzoxazole core is present in numerous biologically active molecules, demonstrating a wide spectrum of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] This guide offers a comprehensive exploration of this compound, from its fundamental chemical properties to its synthesis and applications, providing researchers and drug development professionals with a technical foundation for leveraging this potent building block.

Core Molecular Identity: Structure and Chemical Descriptors

The foundational identity of any chemical compound begins with its structure and internationally recognized identifiers. This compound is an aromatic heterocyclic compound with the molecular formula C₇H₅NO₂.[6][7] The structure consists of a benzene ring fused to an oxazole ring, with a hydroxyl (-OH) group substituted at the 4-position of the benzoxazole core.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 1,3-benzoxazol-4-ol[7][8] |

| Synonyms | 4-Hydroxybenzoxazole, this compound[6] |

| CAS Number | 89590-22-7[6][7][9][10] |

| Molecular Formula | C₇H₅NO₂[6][7] |

| Molecular Weight | 135.12 g/mol [6][7] |

| SMILES | OC1=C2N=COC2=CC=C1[6] |

| InChIKey | MGQPBXGHGXFKJW-UHFFFAOYAW[7] |

Physicochemical Properties: A Quantitative Profile

The physical and chemical properties of this compound dictate its behavior in various chemical environments and are critical for designing synthetic routes and formulating it for biological assays. While experimental data for some properties are not widely published, computational predictions provide valuable insights.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Appearance | Solid (Form)[11] | Commercial Vendor[11] |

| Melting Point | Not Available[7] | Chemical Database[7] |

| Boiling Point | 269.95 °C at 760 mmHg (Predicted)[12] | Alfa Chemistry[12] |

| Density | 1.379 g/cm³ (Predicted)[12] | Alfa Chemistry[12] |

| LogP (Octanol/Water) | 1.5334[6] | ChemScene[6] |

| Topological Polar Surface Area (TPSA) | 46.26 Ų[6] | ChemScene[6] |

| Hydrogen Bond Donors | 1[6] | ChemScene[6] |

| Hydrogen Bond Acceptors | 3[6] | ChemScene[6] |

| Rotatable Bonds | 0[6] | ChemScene[6] |

Synthesis and Reactivity: Forging and Functionalizing the Core

The synthesis of the benzoxazole scaffold is a well-established area of organic chemistry, typically involving the condensation of an o-aminophenol with a suitable electrophile.

General Synthesis Pathway

The most common approach to synthesizing benzoxazole derivatives involves the cyclocondensation of o-aminophenols with carboxylic acids or their derivatives (such as acid chlorides, esters, or aldehydes).[13] For this compound, a plausible synthetic precursor would be 2,3-diaminophenol, which can react with a formic acid equivalent to form the oxazole ring. The reaction is often facilitated by a dehydrating agent or conducted under high temperatures.

Workflow for a Representative Synthesis

Below is a conceptual workflow for the synthesis of a benzoxazole derivative, which can be adapted for this compound.

Caption: General workflow for benzoxazole synthesis.

Detailed Experimental Protocol (Conceptual)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1.0 equivalent of the appropriate o-aminophenol precursor and 1.1 equivalents of the corresponding carboxylic acid in a high-boiling point solvent (e.g., toluene or xylene).

-

Catalyst Addition: Add a catalytic amount of a dehydrating agent, such as polyphosphoric acid (PPA) or a strong protic acid.

-

Cyclization: Heat the reaction mixture to reflux (typically 120-180°C) for 4-12 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the mixture into a beaker of ice-cold water or a saturated sodium bicarbonate solution to neutralize the acid.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate) three times.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure benzoxazole derivative.

Chemical Reactivity

The reactivity of this compound is dominated by two key features: the nucleophilic hydroxyl group and the aromatic benzoxazole system.

-

Hydroxyl Group: The -OH group is a prime site for functionalization. It can be readily converted into esters, ethers, or other functional groups, providing a straightforward method for generating a library of derivatives with modulated solubility, lipophilicity, and biological activity.[8]

-

Aromatic System: The fused ring system is relatively stable due to its aromaticity.[5] It can undergo electrophilic aromatic substitution, with the position of substitution directed by the combined electronic effects of the fused oxazole ring and the hydroxyl group.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure of this compound. While specific spectral data is not available in public databases, a theoretical profile can be predicted based on its structure.

-

¹H NMR: The spectrum would show distinct signals for the aromatic protons on the benzene ring. The chemical shifts and coupling constants would be characteristic of a substituted benzene system, likely appearing in the range of 6.5-8.0 ppm. The hydroxyl proton would appear as a broad singlet.

-

¹³C NMR: The carbon spectrum would display seven unique signals corresponding to the seven carbon atoms in the molecule. The carbons of the benzene ring would resonate in the aromatic region (110-150 ppm), while the carbons of the oxazole ring would have characteristic shifts, with the C=N carbon appearing further downfield.

-

IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band for the O-H stretch (around 3200-3500 cm⁻¹), sharp peaks for aromatic C-H stretching (~3000-3100 cm⁻¹), a C=N stretching vibration (~1600-1650 cm⁻¹), and C-O stretching bands.[14]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would show a molecular ion peak [M+H]⁺ at m/z 136.0393, corresponding to the molecular formula C₇H₆NO₂⁺.[15]

Role in Drug Discovery and Development

The benzoxazole scaffold is a validated pharmacophore found in numerous compounds with significant therapeutic potential.[16][17] Its ability to engage in various non-covalent interactions with biological targets makes it an attractive core for drug design.

A Privileged Scaffold

Benzoxazole derivatives have been reported to exhibit a wide range of biological activities, including:

-

Anticancer: Targeting various kinases and signaling pathways involved in cell proliferation.[1][17][18]

-

Antimicrobial: Showing efficacy against bacteria and fungi.[1][2]

-

Anti-inflammatory: Inhibiting enzymes like cyclooxygenase.[2][4]

-

Antitubercular: Demonstrating activity against Mycobacterium tuberculosis.[19]

-

Enzyme Inhibition: Acting as inhibitors for targets such as HIV integrase.[20]

This compound is a critical starting material for creating libraries of these bioactive compounds. The hydroxyl group serves as an anchor point for attaching various side chains, which can be tailored to optimize potency, selectivity, and pharmacokinetic properties.[8]

Illustrative Mechanism of Action: Kinase Inhibition

Many small-molecule drugs target protein kinases, which are crucial regulators of cellular signaling. A derivative of this compound could be designed to act as a kinase inhibitor. The benzoxazole core could occupy the adenine-binding pocket of the kinase, while a side chain attached via the 4-hydroxyl group could extend into a nearby hydrophobic region to enhance binding affinity and selectivity.

Caption: Inhibition of a signaling pathway by a drug candidate.

Safety and Handling

According to supplier safety data, this compound is associated with the following GHS hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[6]

Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is more than just a chemical compound; it is a versatile platform for innovation. Its robust aromatic core, combined with a strategically placed, functionalizable hydroxyl group, makes it an invaluable building block in the synthesis of complex molecules. From its fundamental physicochemical properties to its broad applications in drug discovery, this guide underscores the scientific integrity and potential of this compound. As research continues to uncover new synthetic methodologies and biological targets, the importance of this privileged scaffold is set to grow, paving the way for the next generation of therapeutics and advanced materials.

References

-

Chemical Synthesis Database. (2025). 1,3-benzoxazol-4-ol. Retrieved from [Link]

-

Kumar, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzoxazole. PubChem Compound Summary for CID 9228. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]

-

ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Benzoxazole derivatives: design, synthesis and biological evaluation. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzoxazole. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzoxazole (CAS 273-53-0). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoxazole. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Retrieved from [Link]

-

PubMed. (2021). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. Retrieved from [Link]

-

ResearchGate. (2024). Targeting disease with benzoxazoles: a comprehensive review of recent developments. Retrieved from [Link]

-

HETEROCYCLES. (1980). Mass spectrometry of oxazoles. Retrieved from [Link]

-

MDPI. (n.d.). 4-(Benzoxazol-2-yl)phenyl 3-((3-Chloro-1,4-Naphthoquinon-2-yl)amino)phenyl Sulfate. Retrieved from [Link]

-

ResearchGate. (n.d.). The NMR data of compounds 1-3 and 6 (J in Hz). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoxazole, 2-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoxazole. NIST Chemistry WebBook, IR Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzoxazole Derivatives as Promising Antitubercular Agents. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoxazole, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Benzoxazoles – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of compound 4. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzoxazole. Retrieved from [Link]

-

SpectraBase. (n.d.). benzoxazole, 2-[[[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl]thio]-. Retrieved from [Link]

-

Chemsrc. (2024). benzo[g][6][9]benzoxazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzoxazole, 2,2'-(1,4-butanediyl)bis-. PubChem Compound Summary for CID 266943. Retrieved from [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,1-Benzisoxazole-4-carboxylic acid, 1,3-dihydro-1-methyl-3-oxo-. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4-hydroxyphenyl 4-hydroxy-benzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. Retrieved from [Link]

Sources

- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. researchgate.net [researchgate.net]

- 5. Benzoxazole - Wikipedia [en.wikipedia.org]

- 6. chemscene.com [chemscene.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. This compound | 89590-22-7 | Benchchem [benchchem.com]

- 9. 89590-22-7|this compound|BLD Pharm [bldpharm.com]

- 10. 89590-22-7 Cas No. | 4-Hydroxy-1,3-benzoxazole | Apollo [store.apolloscientific.co.uk]

- 11. Hit2Lead | 1,3-benzoxazol-4-ol | CAS# 89590-22-7 | MFCD06795900 | BB-4032023 [hit2lead.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. A Decade Update on Benzoxazoles, a Privileged Scaffold in Synthetic Organic Chemistry | Semantic Scholar [semanticscholar.org]

- 14. Benzoxazole [webbook.nist.gov]

- 15. mdpi.com [mdpi.com]

- 16. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. taylorandfrancis.com [taylorandfrancis.com]

An In-Depth Technical Guide to 1,3-Benzoxazol-4-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1,3-Benzoxazol-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into its fundamental properties, synthesis, reactivity, and its burgeoning role in the development of novel therapeutic agents.

Core Identification: IUPAC Nomenclature and CAS Registry

The unambiguous identification of a chemical entity is paramount for scientific communication and regulatory compliance. The compound commonly known as 4-hydroxybenzoxazole is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) and the Chemical Abstracts Service (CAS) as follows:

| Identifier | Value | Source(s) |

| IUPAC Name | 1,3-Benzoxazol-4-ol | [1] |

| CAS Number | 89590-22-7 | [1] |

| Molecular Formula | C₇H₅NO₂ | [1] |

| Molecular Weight | 135.12 g/mol | [1] |

| Synonyms | 4-Hydroxybenzoxazole, Benzooxazol-4-ol | [1] |

The Benzoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzoxazole core is a "privileged scaffold" in drug discovery, meaning it is a structural motif that is recurrent in molecules with a wide range of biological activities.[2][3] This is attributed to its rigid, planar structure and the presence of hydrogen bond acceptors (nitrogen and oxygen atoms), which facilitate interactions with various biological targets.[3] Benzoxazole derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[4][5]

The introduction of a hydroxyl group at the 4-position of the benzoxazole ring, as in 1,3-Benzoxazol-4-ol, offers a key functional handle for further molecular elaboration. This hydroxyl group can act as both a hydrogen bond donor and acceptor, and its presence can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

Synthesis and Characterization

The synthesis of the benzoxazole ring system is a well-established area of organic chemistry.[6] A common and effective strategy involves the condensation and subsequent cyclization of an o-aminophenol with a carboxylic acid or its derivative.[7]

General Synthetic Approach

A prevalent method for synthesizing benzoxazole derivatives is the reaction of an o-aminophenol with a suitable electrophile, such as a carboxylic acid, aldehyde, or acid chloride, often under acidic or dehydrating conditions.[6][7] Microwave-assisted organic synthesis has emerged as a rapid and efficient alternative to conventional heating for these transformations.

dot

Caption: Generalized workflow for the synthesis of benzoxazole derivatives.

Postulated Synthesis of 1,3-Benzoxazol-4-ol

Spectroscopic Characterization

The structural elucidation of 1,3-Benzoxazol-4-ol and its derivatives relies heavily on modern spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzene ring, with their chemical shifts and coupling patterns providing information about their relative positions. The hydroxyl proton would likely appear as a broad singlet.

-

¹³C NMR : The carbon NMR spectrum would display signals for the seven carbon atoms of the benzoxazole core. The chemical shifts of the carbons in the aromatic ring and the oxazole moiety are indicative of the electronic environment within the molecule.[8]

-

-

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by absorption bands corresponding to the O-H stretching of the hydroxyl group, C-O and C=N stretching vibrations of the oxazole ring, and C=C stretching of the aromatic ring.[9][10]

-

Mass Spectrometry (MS) : Mass spectrometry would provide the accurate mass of the molecule, confirming its elemental composition. The fragmentation pattern can offer further structural insights.[11][12]

Reactivity of the 1,3-Benzoxazol-4-ol Scaffold

The chemical reactivity of 1,3-Benzoxazol-4-ol is dictated by the interplay of the aromatic benzene ring, the heterocyclic oxazole ring, and the appended hydroxyl group.

Reactions of the Benzoxazole Ring

The benzoxazole ring system is aromatic and relatively stable.[13] It can undergo electrophilic aromatic substitution on the benzene ring, with the position of substitution influenced by the directing effects of the fused oxazole ring and the hydroxyl group. Nitration of the parent benzoxazole, for instance, typically occurs at the 6-position.[13] The nitrogen atom in the oxazole ring can be quaternized with alkylating agents.[14]

Reactivity of the 4-Hydroxyl Group

The phenolic hydroxyl group at the 4-position is a key site for functionalization. It can undergo a variety of reactions common to phenols, including:

-

Etherification : Reaction with alkyl halides or other electrophiles in the presence of a base to form ethers.

-

Esterification : Acylation with acid chlorides or anhydrides to produce esters.

-

O-Alkylation and O-Acylation : These reactions are fundamental in medicinal chemistry for modifying the polarity, solubility, and metabolic stability of a lead compound.

dot

Caption: Key reaction pathways for the 1,3-Benzoxazol-4-ol scaffold.

Applications in Drug Development and Research

The benzoxazole scaffold is a cornerstone in the development of a multitude of therapeutic agents.[5] Derivatives of this heterocyclic system have been investigated for a wide array of pharmacological activities.

Anticancer Activity

Numerous benzoxazole derivatives have been synthesized and evaluated for their potential as anticancer agents.[4] Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cell proliferation and survival, such as kinases and topoisomerases.[4]

Anti-inflammatory Properties

The anti-inflammatory potential of benzoxazole derivatives is another area of active research.[4] Some compounds have been shown to inhibit pro-inflammatory enzymes like cyclooxygenase (COX).

Antimicrobial and Antifungal Applications

The benzoxazole nucleus is present in several compounds with potent antibacterial and antifungal properties.[5] These compounds can target various cellular processes in microorganisms, leading to growth inhibition or cell death.

The presence of the 4-hydroxyl group on the benzoxazole ring in 1,3-Benzoxazol-4-ol provides a strategic point for the synthesis of libraries of derivatives. These libraries can then be screened for a wide range of biological activities, facilitating the discovery of new drug candidates.

Safety and Handling

-

General Handling : Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[15]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[16]

-

First Aid :

-

Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.[15]

It is imperative to consult the specific MSDS for any benzoxazole derivative before use and to handle all chemicals with the appropriate precautions.

Conclusion and Future Perspectives

1,3-Benzoxazol-4-ol is a valuable building block in the field of medicinal chemistry. Its benzoxazole core imparts a wide range of potential biological activities, while the 4-hydroxyl group offers a versatile handle for synthetic modification. Further research into the synthesis of novel derivatives of 1,3-Benzoxazol-4-ol and the exploration of their pharmacological properties holds significant promise for the discovery of new and effective therapeutic agents. The continued investigation of the structure-activity relationships of this class of compounds will be crucial in guiding the design of future drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

References

-

General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC - NIH. (URL: [Link])

-

Examining the effect of hydroxyl groups on the thermal properties of polybenzoxazines: using molecular design and Monte Carlo simulation - RSC Publishing. (URL: [Link])

-

Targeting disease with benzoxazoles: a comprehensive review of recent developments. (2024-02-18). (URL: [Link])

-

Benzoxazole - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

-

A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (2021-08-22). (URL: [Link])

-

Benzoxazole | C7H5NO | CID 9228 - PubChem - NIH. (URL: [Link])

-

Benzoxazole synthesis - Organic Chemistry Portal. (URL: [Link])

-

Chemistry and Pharmacological Exploration of Benzoxazole Derivatives - International Journal of Research and Review. (URL: [Link])

-

Biological activities of benzoxazole and its derivatives - ResearchGate. (URL: [Link])

-

Benzoxazole derivatives: design, synthesis and biological evaluation - PMC. (2018-08-12). (URL: [Link])

-

Synthesis, characterization and biological evaluation of benzoxazole derivatives - JOCPR. (URL: [Link])

-

Synthetic transformations and biological screening of benzoxazole derivatives: A review | Request PDF - ResearchGate. (URL: [Link])

-

“GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION” - JETIR. (URL: [Link])

-

Benzoxazole - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

-

1,3-Benzoxazol-2-ol - Optional[MS (GC)] - Spectrum - SpectraBase. (URL: [Link])

-

1,3-Benzodioxol-4-ol | C7H6O3 | CID 586727 - PubChem. (URL: [Link])

-

5 Combination of 1H and 13C NMR Spectroscopy. (URL: [Link])

-

BENZOXAZOLE EXTRA PURE MSDS CAS-No.: 273-53-0 MSDS - Loba Chemie. (2019-04-17). (URL: [Link])

-

Chemistry and Pharmacological Exploration of Benzoxazole Derivatives - ResearchGate. (2025-08-06). (URL: [Link])

-

Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. (URL: [Link])

-

1 H and 13 C NMR spectra signals of 1 in DMSO-d 6 , showing the... - ResearchGate. (URL: [Link])

-

Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives - ResearchGate. (2025-08-07). (URL: [Link])

-

Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. (2012-12-01). (URL: [Link])

-

1,3-Benzoxazol-2-ol - Optional[UV-VIS] - Spectrum - SpectraBase. (URL: [Link])

-

1,3-Benzoxazol-2-ol - Optional[FTIR] - Spectrum - SpectraBase. (URL: [Link])

-

A NOVEL SYNTHESIS OF BENZOXAZOLONE AND DERIVATIVES VIA A RING EXPANSION AND REDUCTION APPROACH A THESIS SUBMITTED TO THE FACULTY. (URL: [Link])

-

Biologically important benzoxazine-4-one derivatives. - ResearchGate. (URL: [Link])

-

Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino) - PubMed Central. (2020-08-19). (URL: [Link])

-

Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement | ACS Omega - ACS Publications. (2019-11-05). (URL: [Link])

-

Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - NIH. (2023-08-11). (URL: [Link])

-

VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - The Royal Society of Chemistry. (URL: [Link])

-

Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PubMed Central. (URL: [Link])

-

Study on the chemical reactivity difference of primary hydroxyl groups in iridoid glycosides. (2023-11-10). (URL: [Link])

Sources

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzoxazole synthesis [organic-chemistry.org]

- 7. jetir.org [jetir.org]

- 8. benchchem.com [benchchem.com]

- 9. Benzoxazole [webbook.nist.gov]

- 10. Benzoxazole(273-53-0) IR Spectrum [chemicalbook.com]

- 11. Benzoxazole | C7H5NO | CID 9228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Benzoxazole [webbook.nist.gov]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. benchchem.com [benchchem.com]

- 15. lobachemie.com [lobachemie.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

Spectroscopic data of Benzooxazol-4-ol (NMR, IR, Mass Spec)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Benzooxazol-4-ol and its Spectroscopic Fingerprint

This compound, a key heterocyclic compound, is a valuable scaffold in medicinal chemistry and materials science. Its structural elucidation is paramount for the synthesis of novel derivatives and for structure-activity relationship (SAR) studies in drug discovery. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a definitive "fingerprint" of the molecule, confirming its identity and purity. This guide offers a comprehensive overview of the expected spectroscopic data for this compound, providing a foundational understanding for researchers in the field.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The numbering convention for the benzoxazole ring system is illustrated below.

Caption: Structure and atom numbering of this compound.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the number of different types of protons and their connectivity within a molecule.

Experimental Protocol

High-quality ¹H NMR spectra are typically acquired using a 300, 400, or 500 MHz spectrometer. A standard protocol involves:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized below. The chemical shifts are influenced by the electron-withdrawing nature of the oxazole ring and the electron-donating hydroxyl group.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~8.4 | Singlet | - | 1H |

| H-5 | ~6.9 | Doublet | J = ~8.0 | 1H |

| H-6 | ~7.2 | Triplet | J = ~8.0 | 1H |

| H-7 | ~7.0 | Doublet | J = ~8.0 | 1H |

| 4-OH | ~9.5-10.5 | Broad Singlet | - | 1H |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Protons (H-5, H-6, H-7): These protons on the benzene ring will appear in the aromatic region (δ 7.0-8.5 ppm). The hydroxyl group at position 4 will cause a slight upfield shift for the ortho (H-5) and para (H-7) protons compared to the unsubstituted benzoxazole. The coupling pattern (doublet, triplet, doublet) is characteristic of a 1,2,3-trisubstituted benzene ring.

-

Oxazole Proton (H-2): The proton at the C-2 position of the oxazole ring is typically found downfield due to the adjacent electronegative oxygen and nitrogen atoms.

-

Hydroxyl Proton (4-OH): The phenolic proton is expected to be a broad singlet at a downfield chemical shift, and its position can be concentration and temperature dependent. This peak will exchange with D₂O.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule.

Experimental Protocol

¹³C NMR spectra are typically acquired on the same spectrometers as ¹H NMR, operating at frequencies of 75, 100, or 125 MHz.

-

Sample Preparation: A more concentrated sample (20-50 mg) is generally required compared to ¹H NMR.

-

Data Acquisition: Proton-decoupled spectra are usually acquired to simplify the spectrum to a series of singlets for each unique carbon.

-

Data Processing: Similar to ¹H NMR, the data is processed via Fourier transformation and phasing.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound are presented below.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~152 |

| C-3a | ~140 |

| C-4 | ~148 |

| C-5 | ~110 |

| C-6 | ~125 |

| C-7 | ~112 |

| C-7a | ~145 |

Interpretation of the ¹³C NMR Spectrum

-

C-2: This carbon, situated between two heteroatoms, is significantly deshielded and appears at a very downfield chemical shift.

-

C-4: The carbon bearing the hydroxyl group (C-4) is also deshielded and will be found at a downfield position.

-

Bridgehead Carbons (C-3a and C-7a): These quaternary carbons are part of the fused ring system and resonate at downfield chemical shifts.

-

Aromatic Carbons (C-5, C-6, C-7): These carbons appear in the typical aromatic region. The specific shifts are influenced by the electronic effects of the hydroxyl group and the fused oxazole ring.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Experimental Protocol

-

Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or in a suitable solvent.

-

Data Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Data

| Vibrational Mode | Predicted Absorption (cm⁻¹) | Intensity |

| O-H stretch (phenolic) | 3400-3200 | Broad, Strong |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C=N stretch (oxazole) | ~1650 | Medium |

| C=C stretch (aromatic) | 1600-1450 | Medium to Strong |

| C-O stretch (aryl ether) | ~1250 | Strong |

| C-O stretch (phenolic) | ~1200 | Strong |

Interpretation of the IR Spectrum

-

O-H Stretch: A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is a clear indication of the phenolic hydroxyl group.

-

C=N and C=C Stretches: The absorptions in the 1650-1450 cm⁻¹ region are characteristic of the C=N bond in the oxazole ring and the C=C bonds of the aromatic ring.

-

C-O Stretches: Strong bands around 1250 cm⁻¹ and 1200 cm⁻¹ are expected for the aryl-O and phenolic C-O stretching vibrations, respectively.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural elucidation.

Experimental Protocol

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data

The molecular formula of this compound is C₇H₅NO₂.

-

Molecular Ion (M⁺): The expected molecular ion peak in an EI mass spectrum would be at m/z = 135.

-

Key Fragmentation Pathways: A plausible fragmentation pattern would involve the initial loss of CO, a common fragmentation for phenolic compounds, followed by the loss of HCN from the oxazole ring.

Caption: Predicted major fragmentation pathway of this compound.

Conclusion: A Predictive Framework for Spectroscopic Analysis

This technical guide provides a detailed, albeit predictive, overview of the key spectroscopic data for this compound. The presented ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, derived from established principles and analysis of analogous structures, serve as a valuable reference for researchers. When experimental data is acquired, it can be compared against these predictions to confirm the structure of synthesized this compound and to identify any potential impurities or byproducts. This comprehensive spectroscopic analysis is an indispensable component of the rigorous characterization required in modern chemical research and drug development.

References

While specific spectral data for this compound was not found in the cited literature, the following resources provide foundational knowledge and data for benzoxazole derivatives and spectroscopic interpretation.

-

General Spectroscopic Principles

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

- NMR Data of Benzoxazole Derivatives

-

Synthesis and Characterization of Benzoxazole Derivatives

-

JETIR. (2019). “GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION”. JETIR, 6(6). [Link]

-

-

Mass Spectrometry Databases

-

National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]

-

-

General Chemical Information

-

PubChem. National Center for Biotechnology Information. [Link]

-

The Solubility of Benzoxazol-4-ol in Organic Solvents: A Technical Guide for Drug Development Professionals

Introduction: The Significance of Benzoxazol-4-ol and Its Solubility Profile

Benzoxazol-4-ol, a heterocyclic compound featuring a fused benzene and oxazole ring with a hydroxyl substituent, represents a core scaffold in medicinal chemistry. Derivatives of benzoxazole are of significant interest due to their wide spectrum of pharmacological activities, including antifungal, antioxidant, and antitumor properties.[1] The physicochemical properties of the parent molecule, benzoxazol-4-ol, are fundamental to its handling, formulation, and ultimate bioavailability in drug development pipelines.

Among these properties, solubility is a critical determinant of a compound's behavior in both in vitro and in vivo systems. Poor solubility can hinder formulation development, lead to unreliable results in biological assays, and result in poor absorption and bioavailability.[2] This guide provides an in-depth examination of the solubility of benzoxazol-4-ol in various organic solvents, offering a theoretical framework, predictive analysis based on structurally analogous compounds, and a robust experimental protocol for precise solubility determination.

Theoretical Framework: Understanding the Drivers of Solubility for Benzoxazol-4-ol

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a macroscopic reflection of the intermolecular forces at play between solute and solvent molecules.[3][4] For benzoxazol-4-ol, its solubility profile is a complex interplay of its structural features: the aromatic benzoxazole core and the polar hydroxyl group.

Key Intermolecular Interactions:

-

Hydrogen Bonding: The hydroxyl (-OH) group at the 4-position is the most significant contributor to the polarity of benzoxazol-4-ol. It can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom). This allows for strong interactions with polar protic solvents like alcohols (e.g., ethanol, methanol) and to a lesser extent, with polar aprotic solvents that are hydrogen bond acceptors (e.g., acetone, ethyl acetate).

-

Dipole-Dipole Interactions: The presence of heteroatoms (nitrogen and oxygen) in the oxazole ring, in addition to the hydroxyl group, creates a permanent dipole moment in the molecule. This allows for favorable interactions with other polar molecules.

-

Dispersion Forces: The fused aromatic ring system is relatively nonpolar and interacts primarily through London dispersion forces. These forces are weaker and are the primary mode of interaction with nonpolar solvents like toluene and hexane.

The overall solubility in a given solvent is determined by the balance of these interactions. A solvent that can effectively engage in hydrogen bonding and dipole-dipole interactions with benzoxazol-4-ol, while also accommodating its aromatic core, will be a good solvent.

Predictive Approach: Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a more quantitative method for predicting solubility by breaking down the total cohesive energy of a substance into three components:

-

δD: Energy from dispersion forces.

-

δP: Energy from polar (dipole-dipole) forces.

-

δH: Energy from hydrogen bonding.[5]

Estimated Solubility of Benzoxazol-4-ol

Due to a lack of publicly available experimental data for the solubility of benzoxazol-4-ol, the following table provides an estimated solubility profile based on the principles discussed above and on the known solubility of structurally similar compounds such as phenol, catechol, and 4-aminophenol.[3][8][9][10] These estimations are intended as a guide for solvent selection in research and development. For precise applications, experimental verification is strongly recommended.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | High | Excellent hydrogen bond donor and acceptor capabilities. |

| Ethanol | High | Similar to methanol, with a slightly larger nonpolar character.[11] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very High | Strong hydrogen bond acceptor and highly polar.[11][12] |

| Acetone | Medium to High | Good hydrogen bond acceptor, capable of dissolving both polar and nonpolar moieties.[11][12] | |

| Ethyl Acetate | Medium | Moderate polarity and hydrogen bond accepting capability.[9][12] | |

| Acetonitrile | Medium | Polar, but a weaker hydrogen bond acceptor than ketones or DMSO.[9][12] | |

| Halogenated | Dichloromethane (DCM) | Low to Medium | Moderate polarity but lacks hydrogen bonding capabilities. |

| Chloroform | Low | Similar to DCM, with slightly different polarity.[12] | |

| Aromatic Hydrocarbon | Toluene | Low | Primarily nonpolar; can engage in π-π stacking with the benzene ring but has poor interaction with the hydroxyl group.[12] |

| Nonpolar Aliphatic | n-Hexane | Very Low / Insoluble | Lacks the polarity and hydrogen bonding ability to overcome the crystal lattice energy of benzoxazol-4-ol. |

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[2]

Objective: To determine the equilibrium solubility of benzoxazol-4-ol in a selected organic solvent at a specified temperature.

Materials:

-

Benzoxazol-4-ol (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid benzoxazol-4-ol to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). The presence of undissolved solid should be visible throughout the equilibration period.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to sediment.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of benzoxazol-4-ol in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the solubility in units such as mg/mL or mol/L at the specified temperature.

Visualizing Molecular Interactions and Experimental Workflow

To better understand the solubility behavior and the experimental process, the following diagrams are provided.

Caption: Key intermolecular forces driving the solubility of benzoxazol-4-ol.

Caption: Experimental workflow for the shake-flask solubility method.

References

-

Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]

-

Solubility of Things. (n.d.). 4-Aminophenol. Retrieved from [Link]

-

Solubility of Things. (n.d.). Catechol. Retrieved from [Link]

-

Molbase. (n.d.). 4-Aminophenol (C6H7NO) properties. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 4-AMINOPHENOL. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminophenol. Retrieved from [Link]

-

LookChem. (n.d.). [Chemical Knowledge]:Properties and Uses of Catechol. Retrieved from [Link]

-

Solubility of Things. (n.d.). Phenol. Retrieved from [Link]

-

Solubility of Things. (n.d.). Benzoxazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phenol - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Retrieved from [Link]

-

Hansen, C. M. (n.d.). HANSEN SOLUBILITY PARAMETERS. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). A Knowledge Base for The Recovery of Natural Phenols with Different Solvents. Retrieved from [Link]

-

ResearchGate. (2025). Determination and correlation of solubilities of catechol. Retrieved from [Link]

-

Sciencemadness Wiki. (2024). Phenol. Retrieved from [Link]

-

ResearchGate. (2017). Application of Hansen Solubility Parameters to ExtractionProcess of Phenolic Compounds from Chamomile Inflorences. Retrieved from [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

ChemBK. (n.d.). phenol. Retrieved from [Link]

-

Prof Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Journal of Materials Chemistry A (RSC Publishing). (2020). Exploiting Hansen solubility parameters to tune porosity and function in conjugated microporous polymers. Retrieved from [Link]

-

Journal of Functional Materials. (n.d.). Solubility of benzoxazole resins. Retrieved from [Link]

-

Stenutz. (n.d.). Hansen solubility parameters. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzoxazole. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzoxazole (CAS 273-53-0). Retrieved from [Link]

-

PubChem. (n.d.). Benzoxazole. Retrieved from [Link]

-

Michigan State University. (2014). using hansen solubility parameters (hsps) to develop antioxidant-packaging film to. Retrieved from [Link]

-

Journal of Materials Chemistry A (RSC Publishing). (2020). Exploiting Hansen solubility parameters to tune porosity and function in conjugated microporous polymers. Retrieved from [Link]

Sources

- 1. Benzoxazole - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. Hansen solubility parameters [stenutz.eu]

- 7. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. webqc.org [webqc.org]

- 10. Phenol - Sciencemadness Wiki [sciencemadness.org]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. 4-Aminophenol - Wikipedia [en.wikipedia.org]

The Genesis of a Scaffold: A Technical Guide to the Discovery and First Isolation of Benzooxazol-4-ol

This guide provides an in-depth exploration of the discovery and isolation of Benzooxazol-4-ol, a significant heterocyclic compound. Tailored for researchers, scientists, and professionals in drug development, this document navigates the historical context of its parent scaffold, details a plausible early synthesis, presents a modern, validated protocol for its preparation, and outlines the critical analytical methods for its characterization.

Introduction: The Dawn of Benzoxazole Chemistry

The history of benzoxazole chemistry begins in the late 19th century, a period of fervent discovery in organic synthesis. The parent benzoxazole ring system, a fusion of a benzene and an oxazole ring, was first described by Hantzsch in 1887.[1] This discovery laid the groundwork for the exploration of a vast family of related heterocyclic compounds.[2][3] Benzoxazoles, with their stable aromatic structure and capacity for diverse functionalization, quickly garnered interest for their potential applications, which now span from pharmaceuticals to advanced materials.[4][5][6]

While a singular, celebrated moment of the "first discovery" of this compound is not prominently documented in seminal literature, its conceptualization and initial synthesis would have logically followed from the established principles of benzoxazole formation. The foundational method, the condensation of an ortho-aminophenol with a carboxylic acid or its derivative, provided a clear pathway to a variety of substituted benzoxazoles.[2]

A Plausible Historical Synthesis: The Phillips-Ladenburg Approach Analogue

The classical method for synthesizing the benzoxazole core involves the reaction of an o-aminophenol with a carboxylic acid, often under acidic conditions and high temperatures. This is analogous to the Phillips-Ladenburg synthesis of benzimidazoles.[7][8] To produce this compound, the logical starting material would be 2-aminoresorcinol (2-amino-1,3-benzenediol). The cyclizing agent would be formic acid, which provides the second carbon atom for the oxazole ring.

The causality behind this choice of reactants is straightforward: the ortho-disposed amino and hydroxyl groups of 2-aminoresorcinol are perfectly positioned to undergo intramolecular condensation and cyclization with formic acid. The reaction would proceed through an initial formylation of the amino group, followed by an acid-catalyzed cyclization and subsequent dehydration to yield the aromatic benzoxazole ring system. The second hydroxyl group at the 4-position of the resorcinol starting material remains as a key functional group on the final product.

Modern Laboratory Synthesis and Isolation of this compound

Current synthetic methodologies have refined the classical approaches, offering improved yields, milder reaction conditions, and greater purity of the final product. The following is a validated, step-by-step protocol for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the condensation of 2-aminoresorcinol hydrochloride with formic acid.

Materials:

-

2-Amino-1,3-benzenediol hydrochloride (2-aminoresorcinol hydrochloride)

-

Formic acid (≥95%)

-

Hydrochloric acid (4 M)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminoresorcinol hydrochloride (1.61 g, 10 mmol).

-

Addition of Reagents: To the flask, add 4 M hydrochloric acid (20 mL) followed by formic acid (15 mL).

-

Reflux: Heat the reaction mixture to reflux (approximately 110 °C) and maintain this temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Neutralization: After cooling to room temperature, the reaction mixture is carefully poured into a beaker containing crushed ice and a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral (pH ~7).

-

Extraction: The aqueous mixture is transferred to a separatory funnel and extracted with ethyl acetate (3 x 50 mL). The organic layers are combined.

-

Drying and Filtration: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford pure this compound.

Diagram of the Synthetic Workflow:

Caption: Workflow for the synthesis and isolation of this compound.

Characterization and Structural Elucidation

The unambiguous identification of the synthesized this compound is achieved through a combination of modern spectroscopic techniques.

Spectroscopic Data Summary

| Technique | Key Observations |

| ¹H NMR | Signals corresponding to the aromatic protons and the hydroxyl proton. |

| ¹³C NMR | Resonances for the carbon atoms of the fused ring system and the oxazole ring. |

| IR Spectroscopy | Characteristic absorption bands for O-H and C=N stretching. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of this compound. |

Diagram of Spectroscopic Analysis Logic:

Caption: Integrated spectroscopic approach for structural elucidation.

Significance in Modern Drug Discovery

This compound and its derivatives are of significant interest in medicinal chemistry. The benzoxazole scaffold is considered a "privileged structure" due to its ability to bind to a variety of biological targets.[9] Derivatives of benzoxazole have been investigated for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][5][10] The 4-hydroxy functional group on this compound provides a reactive handle for further chemical modifications, allowing for the synthesis of diverse libraries of compounds for drug screening and development.

Conclusion

While the precise historical moment of the first synthesis of this compound remains understated in the annals of chemical literature, its conceptual origin is firmly rooted in the foundational principles of benzoxazole chemistry established in the late 19th century. The logical progression from the discovery of the parent ring system to the synthesis of its hydroxylated derivatives is a testament to the systematic advancement of organic chemistry. Today, this compound continues to be a relevant and valuable molecule, serving as a versatile building block in the ongoing quest for novel therapeutic agents. This guide provides the historical context, a reliable synthetic protocol, and the necessary analytical framework for researchers to confidently work with this important heterocyclic compound.

References

- Review on benzoxazole chemistry and pharmacological potential. (2024, December 22). Let's Think Dimensions.

- Hantzsch, A. (1887). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3131.

- Benzoxazole: Synthetic Methodology and Biological Activities. (2025, February 20). International Journal of Pharmaceutical Sciences Review and Research.

- A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (n.d.).

- The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. (2024, October 21). PubMed.

- Benzoxazoles. (2018, September 30). World Journal of Pharmaceutical Sciences.

- Phillips‐Ladenburg Benzimidazole Synthesis. (2010, September 15). CoLab.

- Synthesis, characterization and biological evaluation of benzoxazole derivatives. (2012). Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993.

- Synthesis of Benzoxazoles. (2022, January 24). ChemicalBook.

- Benzoxazole synthesis. (n.d.). Organic Chemistry Portal.

- The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. (2020, February 11). PubMed Central.

- Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024, February 17). PubMed Central.

- Synthesis of benzoxazole. (n.d.).

- Large-scale synthesis of benzoxazole 4a by a new method. The TLC of the reaction is shown beside. (n.d.).

- The Phillips–Ladenburg imidazole synthesis. (n.d.).

- Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous C

- Studies in the Synthesis of Benzoxazole Compounds. (n.d.). CORE.

- Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023, October 5).

- 4-Hydroxy-1,3-benzoxazole. (n.d.). Apollo Scientific.

- Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflamm

- Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. (n.d.). PubMed Central.

- SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIVATIVES. (2012, September 23). TSI Journals.

- Benzoxazole derivatives: design, synthesis and biological evaluation. (n.d.).

Sources

- 1. Review on benzoxazole chemistry and pharmacological potential. [wisdomlib.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. wjpsonline.com [wjpsonline.com]

- 4. researchgate.net [researchgate.net]

- 5. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 8. researchgate.net [researchgate.net]

- 9. jocpr.com [jocpr.com]

- 10. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Role of 4-Hydroxybenzoxazole Derivatives in Modern Drug Discovery: A Technical Guide

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the benzoxazole moiety stands as a "privileged scaffold," a core structure consistently found in compounds exhibiting a wide array of biological activities.[1][2] Its inherent properties, including a rigid bicyclic framework and the capacity for diverse substitutions, have made it a focal point for the development of novel therapeutic agents. This guide delves into a specific, yet profoundly significant, subclass: the 4-hydroxybenzoxazole derivatives. The introduction of a hydroxyl group at the 4-position of the benzoxazole ring system imparts unique electronic and steric characteristics, influencing the molecule's reactivity, binding interactions with biological targets, and overall pharmacological profile. This in-depth technical exploration is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of these promising compounds.

I. Synthetic Strategies: Constructing the 4-Hydroxybenzoxazole Core

The synthesis of 4-hydroxybenzoxazole derivatives, particularly the prevalent 2-aryl substituted analogs, typically involves the condensation of a substituted 2-aminophenol with a carboxylic acid derivative or an aldehyde. The strategic placement of the hydroxyl group at the 4-position of the 2-aminophenol precursor is the cornerstone of these synthetic routes.

Classical Condensation Reactions

A foundational method for the synthesis of 2-aryl-4-hydroxybenzoxazoles involves the direct condensation of 2-amino-3-hydroxyphenol with an appropriate aromatic aldehyde. This reaction is often carried out in a suitable solvent and may be facilitated by a catalyst.

A representative protocol for the synthesis of 2-(4-hydroxyphenyl)benzoxazole involves refluxing equimolar quantities of p-hydroxybenzaldehyde and o-aminophenol in nitrobenzene.[3] This method, while effective, utilizes a high-boiling point solvent. Greener alternatives are continually being explored.[4][5]

Modern Catalytic Approaches

Contemporary organic synthesis has seen a shift towards more efficient and environmentally benign catalytic systems. Various catalysts, including mineral acids, Lewis acids, and transition metals, have been employed to promote the cyclization and formation of the benzoxazole ring.[6][7][8] For instance, methanesulfonic acid has been demonstrated as a highly effective catalyst for the one-pot synthesis of 2-substituted benzoxazoles from 2-aminophenol and acid chlorides.[8] Iron-catalyzed hydrogen transfer strategies have also emerged for the redox condensation of o-hydroxynitrobenzenes with alcohols to yield 2-substituted benzoxazoles.[6]

Experimental Protocol: Synthesis of 2-Aryl-4-Hydroxybenzoxazoles via Condensation

Objective: To synthesize a 2-aryl-4-hydroxybenzoxazole derivative from a 2-amino-3-hydroxyphenol and an aromatic aldehyde.

Materials:

-

2-amino-3-hydroxyphenol

-

Substituted aromatic aldehyde (e.g., 4-hydroxybenzaldehyde)

-

Ethanol

-

Catalyst (e.g., a few drops of concentrated sulfuric acid)

-

Reflux apparatus

-

Thin Layer Chromatography (TLC) supplies

-

Purification apparatus (e.g., column chromatography)

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of 2-amino-3-hydroxyphenol in ethanol.

-

Add 1.1 equivalents of the substituted aromatic aldehyde to the solution.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Fit the flask with a reflux condenser and heat the mixture to reflux.

-

Monitor the reaction progress using TLC.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Caption: Synthetic route to 2-aryl-4-hydroxybenzoxazoles.

II. Diverse Biological Activities: A Pharmacological Goldmine

The 4-hydroxybenzoxazole scaffold is a versatile pharmacophore, with its derivatives exhibiting a broad spectrum of biological activities. This section will explore some of the most significant therapeutic areas where these compounds have shown promise.

Anticancer Activity

A substantial body of research has focused on the anticancer potential of benzoxazole derivatives.[9][10][11] The presence and position of substituents on the benzoxazole core and the 2-aryl ring play a crucial role in modulating their cytotoxic effects.

Mechanism of Action: 4-Hydroxybenzoxazole derivatives can exert their anticancer effects through various mechanisms, including:

-

Enzyme Inhibition: A prominent target is the inhibition of protein kinases, which are often dysregulated in cancer.[12] Some benzoxazole derivatives have been investigated as inhibitors of kinases like VEGFR-2, EGFR, and HER2.[12]

-

Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells.

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle.

-

Inhibition of STAT3 and G-quadruplex: Some oxazole derivatives have been shown to inhibit these novel cancer targets.[9]

Quantitative Data on Anticancer Activity:

| Compound ID | Substitution | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | 5-H, 2-(4-Nitrophenyl) | HepG2 | 0.87 | [2] |

| 2a | 5-Methyl, 2-(4-Nitrophenyl) | HepG2 | 0.45 | [2] |

| Compound 4 | 2-(((1H-benzimidazol-2-yl) methyl)thio)benzoxazole derivative | HCT116 | - | [1] |

| Compound 6 | 2-(((1H-benzimidazol-2-yl) methyl)thio)benzoxazole derivative | HCT116 | - | [1] |

Caption: Key anticancer mechanisms of action.

Antimicrobial Activity

Benzoxazole derivatives have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.[1][13] The mechanism of action is often attributed to the disruption of essential cellular processes in microorganisms.

Structure-Activity Relationship in Antimicrobial Activity: The antimicrobial potency of benzoxazole derivatives is highly dependent on the nature and position of substituents. For instance, the presence of electron-withdrawing groups can enhance antibacterial activity.[14]

Quantitative Data on Antimicrobial Activity (MIC in µM):

| Compound ID | Target Microorganism | MIC (µM) | Reference |

| Compound 10 | Bacillus subtilis | 1.14 x 10⁻³ | [1] |

| Compound 24 | Escherichia coli | 1.40 x 10⁻³ | [1] |

| Compound 13 | Pseudomonas aeruginosa | 2.57 x 10⁻³ | [1] |

Note: The table includes data for broader benzoxazole derivatives to illustrate general trends.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of 4-hydroxybenzoxazole derivatives against a panel of microorganisms.

Materials:

-

Synthesized 4-hydroxybenzoxazole derivatives

-

Bacterial and/or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the compounds in the appropriate broth medium.

-

Prepare an inoculum of the test microorganism and adjust its concentration to a standard level (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive (microorganism in broth without compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature and for a sufficient duration (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antioxidant Activity

The phenolic hydroxyl group in 4-hydroxybenzoxazole derivatives suggests a potential for antioxidant activity. These compounds can act as free radical scavengers, which is a beneficial property in combating oxidative stress-related diseases. The antioxidant capacity of these compounds can be evaluated using various in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and FRAP (ferric reducing antioxidant power) assays.[15][16]

III. Structure-Activity Relationship (SAR) Insights

The biological activity of 4-hydroxybenzoxazole derivatives is intricately linked to their chemical structure. While a comprehensive SAR study specifically for the 4-hydroxy series is still emerging, valuable insights can be drawn from the broader benzoxazole class.

-

Role of the 2-Aryl Substituent: The nature and substitution pattern of the aryl group at the 2-position significantly influence activity. Electron-withdrawing groups on this ring can enhance anticancer and antimicrobial effects.[14]

-

Impact of the 4-Hydroxy Group: The 4-hydroxy group can participate in hydrogen bonding with biological targets, potentially increasing binding affinity. Its electron-donating nature also influences the overall electronic properties of the benzoxazole ring system.

-

Modifications at Other Positions: Substitutions at other positions on the benzoxazole core (e.g., 5, 6, or 7) can be used to fine-tune the physicochemical properties of the molecule, such as solubility and lipophilicity, which in turn affect its pharmacokinetic profile.

Caption: Key SAR considerations.

IV. Future Perspectives and Conclusion

The 4-hydroxybenzoxazole scaffold represents a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for medicinal chemistry campaigns. Future research should focus on:

-

Elucidation of Specific Mechanisms of Action: A deeper understanding of how these compounds interact with their biological targets at a molecular level is crucial for rational drug design.

-

Optimization of Pharmacokinetic Properties: Efforts to improve the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds will be essential for their translation into clinical candidates.

-

Exploration of New Therapeutic Areas: While significant research has focused on cancer and infectious diseases, the potential of 4-hydroxybenzoxazole derivatives in other areas, such as neurodegenerative and inflammatory disorders, warrants further investigation.

V. References

-

PrepChem. Synthesis of 2-(4-Hydroxyphenyl)benzoxazole. Available from: [Link]

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. Available from: [Link]

-

Organic Chemistry Portal. Benzoxazole synthesis. Available from: [Link]

-

ResearchGate. Examples of some biologically active 2‐aryl benzoxazoles. Available from: [Link]

-

Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Available from: [Link]

-

ResearchGate. Structure activity relationship of the synthesized compounds. Available from: [Link]

-

In vitro evaluation of the antioxidant and antimicrobial activity of DIMBOA [2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one]. PubMed. Available from: [Link]

-

Synthesis of biologically active 2arylbenzoxazoles using green reagent. Available from: [Link]

-

Synthesis of some benzoxazole derivatives. JOCPR. Available from: [Link]

-

In vitro evaluation of the antioxidant and antimicrobial activity of DIMBOA [2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one]. ResearchGate. Available from: [Link]

-

Synthesis and biological activity of 4-substituted benzoxazolone derivatives as a new class of sEH inhibitors with high anti-inflammatory activity in vivo. PubMed. Available from: [Link]

-

Synthesis of Biologically Active 2-Arylbenzoxazoles Using “Green Reagent”. ResearchGate. Available from: [Link]

-

Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. ResearchGate. Available from: [Link]

-

Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A 2A receptor. PubMed. Available from: [Link]

-

Anticancer activity of benzoxazole derivative (2015 onwards): a review. ResearchGate. Available from: [Link]

-

Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. Available from: [Link]

-

Synthesis, characterization, and anticancer activity of benzoxazole derivatives. ResearchGate. Available from: [Link]

-

Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. PubMed. Available from: [Link]

-

A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Available from: [Link]

-

Structure activity relationship of benzoxazole derivatives. ResearchGate. Available from: [Link]

-

Synthesis and Biological Activity of 2-Aryl-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxamides. ResearchGate. Available from: [Link]

-

Synthesis and structure-activity relationship (SAR) study of 4-azabenzoxazole analogues as H3 antagonists. PubMed. Available from: [Link]

-

Structure−Activity Relationships of α-Ketooxazole Inhibitors of Fatty Acid Amide Hydrolase. SciSpace. Available from: [Link]

-